Cas no 2103585-50-6 (methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate)

Methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate is a specialized organic compound featuring a thiazole core functionalized with dimethylamino and ester groups. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The presence of both amino and ester functionalities enhances its reactivity, enabling versatile derivatization for applications in medicinal chemistry. The dimethylamino group contributes to electron-donating effects, influencing the compound's electronic properties and binding interactions. This product is typically employed in research settings where precise molecular modifications are required, offering synthetic flexibility for the construction of bioactive molecules. Proper handling under controlled conditions is recommended due to its reactive nature.
methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate structure
2103585-50-6 structure
Product Name:methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate
CAS No:2103585-50-6
MF:C8H13N3O2S
MW:215.272720098495
CID:6405834
PubChem ID:165821935
Update Time:2025-05-19

methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate
    • methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate
    • 2103585-50-6
    • EN300-1756064
    • Inchi: 1S/C8H13N3O2S/c1-11(2)8-10-4-5(14-8)6(9)7(12)13-3/h4,6H,9H2,1-3H3
    • InChI Key: JYWQJVWEGBHXFD-UHFFFAOYSA-N
    • SMILES: S1C(=NC=C1C(C(=O)OC)N)N(C)C

Computed Properties

  • Exact Mass: 215.07284784g/mol
  • Monoisotopic Mass: 215.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 96.7Ų

methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate Pricemore >>

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Additional information on methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate

Methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate (CAS No. 2103585-50-6): A Comprehensive Overview

Methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate, identified by its CAS number 2103585-50-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiazole derivative class, which has been widely studied due to its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of both amino and dimethylamino functional groups, contribute to its remarkable chemical properties and biological relevance.

The thiazole core in methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate is a heterocyclic compound consisting of a sulfur atom and a nitrogen atom embedded in a six-membered ring. This structural motif is well-known for its ability to interact with various biological targets, making thiazole derivatives valuable candidates for drug development. The compound's molecular structure also includes an acetic acid methyl ester group, which can influence its solubility, stability, and metabolic pathways.

Recent research has highlighted the potential of thiazole derivatives as scaffolds for the development of novel therapeutic agents. Studies have demonstrated that compounds containing the thiazole ring can exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate has been investigated for its possible role in modulating biological pathways associated with these diseases. The presence of the amino and dimethylamino groups enhances the compound's ability to interact with biological targets, making it a promising candidate for further pharmacological exploration.

In the context of current research, methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate has been studied for its potential applications in the treatment of neurological disorders. Thiazole derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems. The compound's ability to cross the blood-brain barrier and interact with specific receptors or enzymes makes it an attractive candidate for further investigation. Additionally, its structural similarity to known bioactive molecules suggests that it may have synergistic effects when combined with other therapeutic agents.

The synthesis of methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate involves a series of well-established organic reactions. The process typically begins with the preparation of the thiazole ring followed by functionalization at the 5-position with an acetic acid methyl ester group. The introduction of the amino and dimethylamino groups requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations.

The pharmacokinetic properties of methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate are also subjects of interest in drug development. Studies have focused on understanding how this compound is absorbed, distributed, metabolized, and excreted by the body. These studies are crucial for determining optimal dosing regimens and predicting potential side effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been utilized to characterize the compound's metabolic pathways and interactions with biological systems.

In conclusion, methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate (CAS No. 2103585-50-6) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for new therapeutic agents. Further research is warranted to fully elucidate its pharmacological properties and explore its potential in treating various diseases.

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